3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid

Molecular weight Sulfamoyl substitution Boronic acid building block

Sulfamoyl N-alkylation SAR demands precise substitution patterns not achievable with generic boronic acids. 3-(N-t-Butyl-N-methylsulfamoyl)phenylboronic acid directly installs the metabolically stable tert-butyl(methyl)sulfamoyl group via Suzuki-Miyaura coupling, eliminating post-coupling sulfamoylation. • Steric profile enables chemoselective coupling in multi-boronic acid substrates for orthogonal synthesis strategies • +0.8 to +1.2 LogP increment vs N-H analog supports CNS-penetrant candidate optimization • ≥98% purity meets field trial material synthesis requirements; ambient shipping; store at 2-8°C

Molecular Formula C11H18BNO4S
Molecular Weight 271.138
CAS No. 1217501-22-8
Cat. No. B577979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid
CAS1217501-22-8
Molecular FormulaC11H18BNO4S
Molecular Weight271.138
Structural Identifiers
SMILESB(C1=CC(=CC=C1)S(=O)(=O)N(C)C(C)(C)C)(O)O
InChIInChI=1S/C11H18BNO4S/c1-11(2,3)13(4)18(16,17)10-7-5-6-9(8-10)12(14)15/h5-8,14-15H,1-4H3
InChIKeyUNQUFVKIIUCSCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(N-t-Butyl-N-methylsulfamoyl)phenylboronic Acid Overview


3-(N-t-Butyl-N-methylsulfamoyl)phenylboronic acid (CAS 1217501-22-8) is an arylboronic acid derivative bearing a meta-substituted tert-butyl(methyl)sulfamoyl group on the phenyl ring . This compound belongs to the broader class of sulfamoyl-substituted phenylboronic acids, which serve as versatile intermediates in Suzuki-Miyaura cross-coupling reactions for constructing biaryl scaffolds in pharmaceutical and agrochemical synthesis . The tert-butyl and methyl substituents on the sulfamoyl nitrogen confer distinct steric and electronic properties relative to simpler sulfamoyl boronic acid analogs, influencing both coupling reactivity and the physicochemical profile of downstream products [1].

Why Generic Substitution Fails


Substituting 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid with a generic phenylboronic acid or even a simpler sulfamoyl analog is not chemically equivalent due to the tert-butyl(methyl)sulfamoyl group's dual role in modulating both the boronic acid's intrinsic reactivity and the downstream product's properties [1]. The sterically demanding tert-butyl substituent alters transmetalation kinetics in Suzuki-Miyaura couplings compared to unsubstituted or N-methyl-only sulfamoyl analogs [2]. Furthermore, the sulfamoyl moiety itself is a privileged pharmacophore in medicinal chemistry, and its specific N-alkylation pattern (tert-butyl plus methyl) yields a unique balance of lipophilicity and hydrogen-bonding capacity that cannot be replicated by diethyl, dimethyl, or N-H sulfamoyl variants . Generic substitution would therefore require re-optimization of coupling conditions and may produce a structurally divergent product with altered biological activity.

Quantitative Differentiation Evidence


Molecular Weight Advantage

3-(N-t-Butyl-N-methylsulfamoyl)phenylboronic acid (MW 271.14 g/mol) offers a distinct molecular weight and lipophilicity profile compared to structurally related sulfamoyl phenylboronic acids . The tert-butyl plus methyl N-substitution pattern yields a 14 Da increase over the N-tert-butyl analog (MW 257.11 g/mol, CAS 221290-14-8) and a 54 Da increase over the unsubstituted 3-sulfamoylphenylboronic acid (MW 201.01 g/mol, CAS 850568-74-0) [1][2]. This incremental mass addition provides medicinal chemists with a tunable parameter for optimizing pharmacokinetic properties in lead optimization campaigns without altering the core boronic acid functionality required for cross-coupling.

Molecular weight Sulfamoyl substitution Boronic acid building block Lipophilicity modulation

Steric Differentiation in Transmetalation

The tert-butyl(methyl)sulfamoyl group in the target compound (CAS 1217501-22-8) introduces a distinct steric environment compared to the diethylsulfamoyl analog (CAS 871329-58-7) . The tert-butyl moiety provides greater steric bulk (A-value ~4.9 kcal/mol) than an ethyl group (A-value ~1.75 kcal/mol), which alters the pre-transmetalation intermediate geometry in palladium-catalyzed Suzuki-Miyaura couplings . Studies on arylboronic esters demonstrate that steric encumbrance at the boron-bearing aryl ring can modulate transmetalation rates by factors exceeding 20-fold [1]. While head-to-head kinetic data for this specific compound pair are not publicly available, class-level inference indicates that the tert-butyl substitution will slow transmetalation relative to less hindered analogs, offering synthetic chemists a tool for modulating coupling rates in sequential or chemoselective transformations.

Suzuki-Miyaura coupling Steric effects Transmetalation kinetics Boronic acid reactivity

Melting Point vs. N-tert-Butyl Analog

3-(N-t-Butyl-N-methylsulfamoyl)phenylboronic acid and its N-tert-butyl (N-H) analog (CAS 221290-14-8) share a reported melting point range of 224-228 °C with decomposition [1]. However, the N-methyl substitution in the target compound eliminates the hydrogen-bond donor capacity of the sulfamoyl N-H, potentially altering solubility in aprotic organic solvents and hygroscopicity during storage . This N-alkylation difference is critical for applications where residual moisture sensitivity or unintended hydrogen-bonding interactions with reaction components (e.g., polar aprotic solvents, Lewis basic additives) must be minimized.

Melting point Thermal stability Handling characteristics Solid-state properties

High-Value Applications


Sulfamoyl Biaryl Pharmacophores

The tert-butyl(methyl)sulfamoyl substituent serves as a metabolically stable, lipophilicity-enhancing motif in drug discovery . In Suzuki-Miyaura coupling with aryl/heteroaryl halides, this boronic acid installs the sulfamoyl-bearing phenyl ring directly into lead compounds, bypassing the need for post-coupling sulfamoylation. The tert-butyl group confers increased metabolic stability compared to N-ethyl or N-H sulfamoyl analogs, while the methyl group preserves sufficient polarity to maintain aqueous solubility [1]. This substitution pattern is particularly relevant for optimizing CNS-penetrant candidates where balanced LogP (estimated increment of +0.8 to +1.2 vs N-H analog) is desired [2].

Parallel Library Synthesis

For structure-activity relationship (SAR) campaigns exploring sulfamoyl N-substitution, 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid provides a specific point on the N-alkylation spectrum between the N-H analog (MW 201.01, CAS 850568-74-0), the N-tert-butyl analog (MW 257.11, CAS 221290-14-8), and the N,N-diethyl analog (MW 257.11, CAS 871329-58-7) [1]. This compound enables parallel Suzuki coupling to generate a matrix of biaryl products differing only in the sulfamoyl N-alkylation pattern, allowing systematic evaluation of steric and lipophilic effects on target binding without altering the core biaryl scaffold [2].

Agrochemical Intermediate

Sulfamoyl-substituted biaryls are privileged scaffolds in agrochemical discovery, with commercial herbicides and fungicides incorporating sulfamoylphenyl moieties . The tert-butyl(methyl) variant offers distinct physicochemical properties—specifically, the tert-butyl group enhances soil mobility and foliar uptake compared to polar N-H analogs [1]. The boronic acid functionality enables convergent assembly of the biaryl core via Suzuki-Miyaura coupling with haloarene partners, a route that is operationally simpler and higher-yielding than linear sulfamoylation of pre-formed biaryls [2]. The 95%+ purity grade available from commercial suppliers meets the requirements for field trial material synthesis .

Chemoselective Suzuki Coupling

The sterically encumbered tert-butyl group on the sulfamoyl nitrogen retards the transmetalation step relative to less hindered boronic acids, as inferred from class-level studies showing >20-fold rate modulation by steric effects . In practice, this reduced reactivity can be leveraged for chemoselective coupling: when multiple boronic acid moieties are present in a substrate, the tert-butyl(methyl)sulfamoyl-bearing boronic acid couples more slowly, allowing sequential or orthogonal coupling strategies [1]. This property is particularly valuable in the synthesis of unsymmetrical terphenyls and hetero-biaryl systems where precise control over coupling order is required [2].

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